molecular formula C17H15N3O3S B2364194 2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 926589-80-2

2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No. B2364194
CAS RN: 926589-80-2
M. Wt: 341.39
InChI Key: PJBIMMFUYZLSON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide 0.35 methanol solvate have been reported . The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has also been described .


Molecular Structure Analysis

The molecular structure of similar compounds shows similar molecular conformations but different sites of protonation and thus distinctly different intermolecular hydrogen bonding patterns .


Chemical Reactions Analysis

The inhibitory activities of all synthesized compounds were evaluated by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay with Bipy55′DC, 24PDC and clinical drug Pirfenidone (PFD) as control .

Mechanism of Action

While the specific mechanism of action for “2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” is not explicitly mentioned in the search results, similar compounds have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

properties

IUPAC Name

2,5-dimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-11-6-7-15(23-2)12(9-11)16(21)20-17-19-14(10-24-17)13-5-3-4-8-18-13/h3-10H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBIMMFUYZLSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

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